BenchChemオンラインストアへようこそ!

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

data availability screening compound chemical biology

Critical SAR probe bridging the substitution gap between 4-methoxy (CAS 330189-63-4), 6-chloro (CAS 941892-58-6), and unsubstituted benzothiazole analogs within the 3-(trifluoromethyl)benzamide series. The 4-Cl substitution eliminates the O-demethylation metabolic liability of the 4-OCH₃ analog while conferring differentiated lipophilicity (XLogP3=5.1). Procure all four variants as a matched set to systematically dissect halogen position and electronic effects on target engagement, selectivity, and ADME properties in TRPV1, kinase, and GPCR (including CB₂) screening campaigns. ≥95% purity.

Molecular Formula C15H8ClF3N2OS
Molecular Weight 356.75
CAS No. 330189-67-8
Cat. No. B2782182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS330189-67-8
Molecular FormulaC15H8ClF3N2OS
Molecular Weight356.75
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C15H8ClF3N2OS/c16-10-5-2-6-11-12(10)20-14(23-11)21-13(22)8-3-1-4-9(7-8)15(17,18)19/h1-7H,(H,20,21,22)
InChIKeyPNVYCKQPBHAVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-67-8): Structural Profile and Procurement Considerations


N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-67-8) is a synthetic benzothiazole amide with the molecular formula C15H8ClF3N2OS and molecular weight 356.8 g/mol [1]. It belongs to the broader class of heterocyclic amides incorporating a 4-chloro-1,3-benzothiazole core coupled to a 3-(trifluoromethyl)benzamide moiety. From a procurement standpoint, this compound is primarily available as a research-grade screening compound (typically ≥95% purity) and is referenced in several chemical libraries including PubChem (CID 4246552) [1]. The benzothiazole amide scaffold has been investigated across multiple therapeutic areas, including TRPV1 antagonism, kinase inhibition, and antimicrobial applications, but activity data specific to this exact compound within publicly accessible, verifiable primary literature remains extremely limited [2].

Why N-(4-Chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide Cannot Be Freely Substituted with In-Class Analogs


Benzothiazole amides are a structurally diverse class where subtle variations in substitution pattern profoundly alter biological activity profiles. The specific combination of a 4-chloro substituent on the benzothiazole ring and a 3-(trifluoromethyl) group on the benzamide phenyl ring in this compound creates a unique electronic and steric environment that cannot be assumed interchangeable with close analogs such as the 4-methoxy analog (CAS 330189-63-4) or the 6-chloro regioisomer (CAS 941892-58-6). Literature on structurally related benzothiazole amides demonstrates that positional isomerism (e.g., 4-Cl vs. 6-Cl substitution) and heteroatom replacement (e.g., 4-Cl vs. 4-OCH3) can shift target selectivity profiles, alter metabolic stability, and change physicochemical properties including logP by more than one log unit [1]. For procurement decisions, treating any benzothiazole amide as a drop-in replacement without compound-specific verification data introduces significant risk of assay failure and batch-to-batch inconsistency in screening campaigns [2].

Quantitative Differentiation Evidence for N-(4-Chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide


Limitation of Available Data for This Specific Compound: A Transparent Assessment

After exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets—while strictly excluding the prohibited source domains (benchchems, molecule, evitachem, vulcanchem, and their subdomains)—no head-to-head quantitative biological activity data could be identified for N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-67-8) in any peer-reviewed primary literature or curated database entry. The PubChem record (CID 4246552) provides only computed physicochemical properties and chemical identifiers; no bioactivity data (IC50, Ki, EC50, MIC) are deposited for this compound in PubChem BioAssay or ChEMBL [1]. Available class-level data for benzothiazole amides bearing 3-(trifluoromethyl)benzamide groups are summarized below but cannot be attributed to this specific compound without explicit experimental confirmation [2].

data availability screening compound chemical biology

Structural Differentiation from the 4-Methoxy Analog: Physicochemical Property Comparison

Compared to its closest commercially available analog, N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-63-4), the target compound replaces the 4-methoxy group with a 4-chloro substituent. This substitution eliminates the hydrogen bond acceptor capacity of the methoxy oxygen while introducing a heavier halogen, which alters multiple computed properties. The 4-chloro compound has a calculated XLogP3-AA of 5.1 [1], whereas the 4-methoxy analog is predicted to have a lower logP (approximately 4.0–4.5 based on fragment contributions), representing a >0.5 log unit difference in lipophilicity. The 4-chloro substitution also eliminates the potential for O-demethylation metabolism that affects the 4-methoxy analog, which may confer differential metabolic stability in hepatic microsome assays—though this remains a class-level inference until experimentally confirmed for these specific compounds [2].

physicochemical properties logP hydrogen bonding

Regioisomeric Differentiation: 4-Chloro vs. 6-Chloro Benzothiazole Substitution

The target compound features a 4-chloro substituent on the benzothiazole ring, distinguishing it from the 6-chloro regioisomer N-(6-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 941892-58-6). In the broader benzothiazole amide literature, the position of halogen substitution on the benzothiazole core is known to influence target binding, as demonstrated by TRPV1 antagonists of the benzothiazole amide series where SAR studies revealed that the position of the chloro substituent directly impacted both in vitro potency and in vitro genotoxicity profiles [1]. While no direct comparative data exist for these two specific regioisomers, the established SAR principles for benzothiazole amides indicate that 4-Cl and 6-Cl substitution patterns are not functionally interchangeable and must be treated as distinct chemical entities for procurement and screening purposes [2].

regioisomerism target selectivity chemical biology

Class-Level CB2 Agonist Activity Context for 3-(Trifluoromethyl)benzamide Derivatives

In a structure-activity relationship study of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists, compound 6d—a 3-(trifluoromethyl)benzamide derivative—demonstrated EC50 values in the low nanomolar range in cellular functional assays and exhibited remarkable protection against DSS-induced acute colitis in a mouse model [1]. This compound shares the 3-(trifluoromethyl)benzamide pharmacophore with the target compound but differs in the heterocyclic core. The established CB2 agonist activity of this pharmacophore class provides contextual motivation for screening the target compound in cannabinoid receptor assays, though the 4-chloro-1,3-benzothiazole core may confer different selectivity and potency profiles compared to the thiazole-based compound 6d. Until direct comparative data are generated, this class-level evidence should be used only to prioritize screening, not to support claims of target compound activity [2].

cannabinoid receptor CB2 agonist anti-inflammatory

Recommended Application Scenarios for N-(4-Chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide Based on Available Evidence


Chemical Library Screening in Cannabinoid Receptor or GPCR Panels

Based on class-level evidence that 3-(trifluoromethyl)benzamide derivatives can exhibit CB2 agonism with nanomolar potency [1], this compound is a structurally appropriate candidate for inclusion in GPCR screening panels, particularly cannabinoid receptor family assays. The 4-chloro substitution on the benzothiazole core provides differentiated physicochemical properties (XLogP3-AA = 5.1) [2] compared to methoxy or unsubstituted analogs, which may influence membrane partitioning and assay behavior. Users should include the 4-methoxy analog (CAS 330189-63-4) and 6-chloro regioisomer (CAS 941892-58-6) as parallel screening controls to assess the impact of benzothiazole substitution on any observed activity.

Structure-Activity Relationship (SAR) Studies of Benzothiazole Amide Series

This compound serves as a key SAR probe for investigating the effect of 4-chloro substitution on the benzothiazole core within 3-(trifluoromethyl)benzamide series. The benzothiazole amide scaffold has established relevance in TRPV1 antagonism, kinase inhibition, and antimicrobial programs [1][2]. The target compound fills a substitution gap between the 4-methoxy, 6-chloro, and unsubstituted benzothiazole analogs, enabling systematic exploration of halogen position and electronic effects on target engagement, selectivity, and ADME properties. Procurement of all four regioisomeric/substitution variants as a matched set is recommended for rigorous SAR dissection.

Physicochemical Property Benchmarking and in Silico Model Validation

With its computed XLogP3-AA of 5.1 [1], this compound occupies a relatively high lipophilicity space within the benzothiazole amide class. It is suitable as a reference compound for validating in silico logP/logD prediction models, chromatographic hydrophobicity indices, and PAMPA permeability assays. The availability of regioisomeric comparators (4-Cl vs. 6-Cl) and substituent variants (4-Cl vs. 4-OCH3) enables multi-compound benchmarking of computational and experimental physicochemical property measurements [2].

Metabolic Stability Assessment of Halogenated Benzothiazole Amides

The 4-chloro substituent eliminates the O-demethylation metabolic liability present in the 4-methoxy analog, while the benzothiazole core itself may undergo oxidative metabolism at positions sensitive to chlorine substitution [1]. This compound can be used in comparative liver microsome or hepatocyte stability assays alongside the 4-methoxy and 6-chloro analogs to experimentally determine whether 4-chloro substitution confers a metabolic stability advantage. Such data are essential for prioritizing compounds in lead optimization campaigns involving benzothiazole amide scaffolds.

Quote Request

Request a Quote for N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.